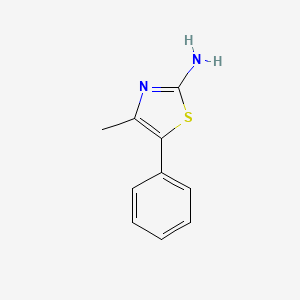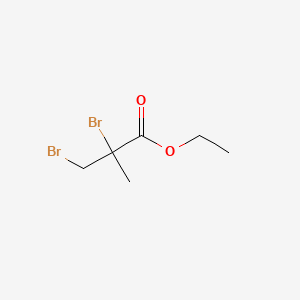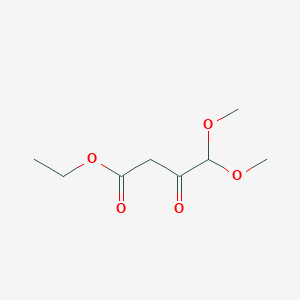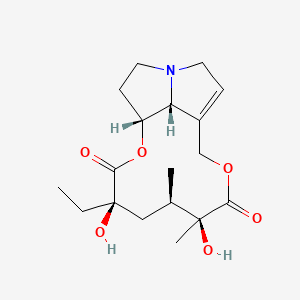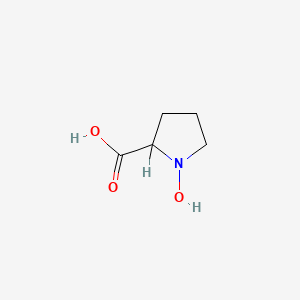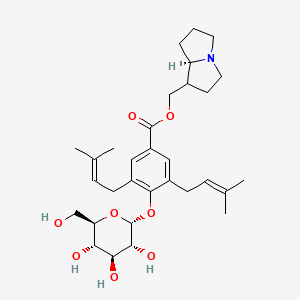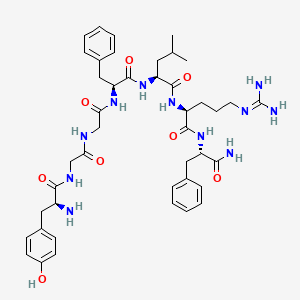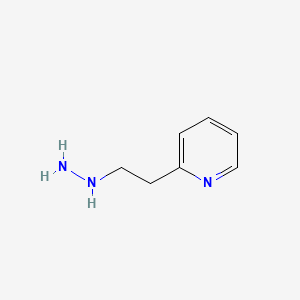![molecular formula C7H6N2O2S B1605001 5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione CAS No. 75860-79-6](/img/structure/B1605001.png)
5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione
Vue d'ensemble
Description
5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that has been the subject of extensive scientific research. This compound is of great interest due to its potential applications in various fields, including medicine, agriculture, and materials science. In
Applications De Recherche Scientifique
1. Antimicrobial Activity
- Application Summary: The compound has been synthesized and studied for its antimicrobial activity .
- Methods of Application: The compound was modified in position 3 with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. The antimicrobial activity was assessed by the agar well diffusion method .
- Results: The compounds demonstrated better antimicrobial activity in the agar well diffusion assay than the reference drug Streptomycin . The most active compound as an antimicrobial agent also shows the best binding activity towards the active site of tRNA (guanine37-N 1 )-methyltransferase .
2. Synthesis of Pyrido[2,3-d]pyrimidin-5-ones and Pyrido[2,3-d]pyrimidin-7-ones
- Application Summary: The compound has been used in the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones .
- Methods of Application: The compound was heated with MeONa at reflux in BuOH to form pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
- Results: The study developed methods for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines .
3. Apoptosis Induction
- Application Summary: 4-anilino-N-methylthieno[2,3-d]pyrimidines, which can be synthesized from 4-Methoxy-5-methylthieno[2,3-d]pyrimidine, are potent apoptosis inducers.
- Methods of Application: The potential of these compounds in cancer therapy was discovered through cell- and caspase-based assays.
- Results: The compounds have shown potential in cancer therapy as potent apoptosis inducers.
4. Synthesis of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones
- Application Summary: The compound has been used in the synthesis of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones .
- Methods of Application: The compound was modified in position 3 with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. The antimicrobial activity was assessed by the agar well diffusion method .
- Results: The compounds demonstrated better antimicrobial activity in the agar well diffusion assay than the reference drug Streptomycin . The most active compound as an antimicrobial agent also shows the best binding activity towards the active site of tRNA (guanine37-N 1 )-methyltransferase .
5. Synthesis of 4-anilino-N-methylthieno[2,3-d]pyrimidines
- Application Summary: The compound has been used in the synthesis of 4-anilino-N-methylthieno[2,3-d]pyrimidines.
- Methods of Application: The synthesis was achieved through cell- and caspase-based assays.
- Results: The synthesized 4-anilino-N-methylthieno[2,3-d]pyrimidines are potent apoptosis inducers, revealing the potential of these compounds in cancer therapy.
6. Synthesis of Pyrido[2,3-d]pyrimidin-5-ones and Pyrido[2,3-d]pyrimidin-7-ones
- Application Summary: The compound has been used in the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones .
- Methods of Application: The compound was heated with MeONa at reflux in BuOH to form pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
- Results: The study developed methods for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines .
4. Synthesis of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones
- Application Summary: The compound has been used in the synthesis of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones .
- Methods of Application: The compound was modified in position 3 with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. The antimicrobial activity was assessed by the agar well diffusion method .
- Results: The compounds demonstrated better antimicrobial activity in the agar well diffusion assay than the reference drug Streptomycin . The most active compound as an antimicrobial agent also shows the best binding activity towards the active site of tRNA (guanine37-N 1 )-methyltransferase .
5. Synthesis of 4-anilino-N-methylthieno[2,3-d]pyrimidines
- Application Summary: The compound has been used in the synthesis of 4-anilino-N-methylthieno[2,3-d]pyrimidines.
- Methods of Application: The synthesis was achieved through cell- and caspase-based assays.
- Results: The synthesized 4-anilino-N-methylthieno[2,3-d]pyrimidines are potent apoptosis inducers, revealing the potential of these compounds in cancer therapy.
6. Synthesis of Pyrido[2,3-d]pyrimidin-5-ones and Pyrido[2,3-d]pyrimidin-7-ones
- Application Summary: The compound has been used in the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones .
- Methods of Application: The compound was heated with MeONa at reflux in BuOH to form pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
- Results: The study developed methods for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines .
Propriétés
IUPAC Name |
5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-3-2-12-6-4(3)5(10)8-7(11)9-6/h2H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMPAIVLIOXQSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302747 | |
| Record name | 5-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione | |
CAS RN |
75860-79-6 | |
| Record name | 75860-79-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 75860-79-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




